molecular formula C14H11N3S2 B2730847 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline CAS No. 1245806-62-5

4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline

Cat. No.: B2730847
CAS No.: 1245806-62-5
M. Wt: 285.38
InChI Key: NCRJZGREZRXKDY-UHFFFAOYSA-N
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Description

4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline is a heterocyclic compound that features a thiophene ring, a pyrimidine ring, and an aniline group

Scientific Research Applications

4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene and aniline groups. One common method involves the reaction of 4-chloropyrimidine with thiophen-2-ylthiol in the presence of a base to form 4-(thiophen-2-yl)pyrimidine-2-thiol. This intermediate is then reacted with 4-fluoroaniline under nucleophilic substitution conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways involved can vary, but often include interactions with key amino acid residues in the active site of the target protein .

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)pyrimidine-2-thiol: Shares the thiophene and pyrimidine rings but lacks the aniline group.

    4-(Thiophen-2-yl)aniline: Contains the thiophene and aniline groups but lacks the pyrimidine ring.

    2-(Thiophen-2-yl)pyrimidine: Similar structure but with different substitution patterns.

Uniqueness

4-((4-(Thiophen-2-yl)pyrimidin-2-yl)thio)aniline is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S2/c15-10-3-5-11(6-4-10)19-14-16-8-7-12(17-14)13-2-1-9-18-13/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJZGREZRXKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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